

# Boc-NH-SS-OpNC linker for attaching payloads to targeting ligands

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## Compound of Interest

Compound Name: *Boc-NH-SS-OpNC*

Cat. No.: *B6292174*

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## Application Notes and Protocols for Boc-NH-SS-OpNC Linker

For Researchers, Scientists, and Drug Development Professionals

## Introduction

The **Boc-NH-SS-OpNC** linker is a heterobifunctional, self-immolative crosslinker designed for the reversible conjugation of payloads to targeting ligands, such as antibodies, to create targeted therapeutics like antibody-drug conjugates (ADCs). This linker incorporates three key chemical features:

- A Boc-protected amine: This group provides a stable handle that can be deprotected to reveal a primary amine for further modification if required, though in many workflows it remains protected.
- A disulfide bond (-S-S-): This bond is relatively stable in the bloodstream but is susceptible to cleavage in the reducing intracellular environment, where the concentration of glutathione (GSH) is significantly higher (1-10 mM) compared to the extracellular space (2-10  $\mu$ M).[\[1\]](#) This differential stability allows for the targeted release of the payload within the target cells. [\[1\]](#)[\[2\]](#)

- A p-nitrophenyl carbonate (OpNC) activating group: This group reacts efficiently with primary amines, such as those on the side chains of lysine residues of antibodies or on amine-containing payloads, to form a stable carbamate linkage.[2]

The "self-immolative" property of the linker ensures that upon disulfide cleavage, the linker spontaneously fragments, releasing the payload in its native, unmodified form. This is a critical feature to ensure the full biological activity of the released drug.[1]

## Key Advantages

- Targeted Payload Release: The disulfide bond's sensitivity to the high intracellular glutathione concentration enables specific drug release within target cells, minimizing off-target toxicity.[1]
- Traceless Cleavage: The self-immolative design ensures the payload is released without any part of the linker remaining attached, preserving its therapeutic efficacy.[1]
- Tunable Release Kinetics: The rate of disulfide cleavage and subsequent payload release can be influenced by the steric hindrance around the disulfide bond, offering a degree of tunability in drug delivery design.[1]
- Versatile Conjugation: The p-nitrophenyl carbonate group allows for straightforward conjugation to amine-containing molecules.

## Applications

The primary application of the **Boc-NH-SS-OpNC** linker is in the development of targeted drug delivery systems, including:

- Antibody-Drug Conjugates (ADCs): Linking potent cytotoxic agents to monoclonal antibodies that target tumor-specific antigens.
- Peptide-Drug Conjugates (PDCs): Attaching drugs to targeting peptides.
- Small Molecule-Drug Conjugates (SMDCs): Conjugating drugs to small molecule targeting ligands.

- PROTACs (Proteolysis Targeting Chimeras): Although less common, disulfide linkers can be incorporated into PROTAC design for targeted protein degradation.

## Data Presentation

**Table 1: Physicochemical Properties of Boc-NH-SS-OpNC Linker**

Property	Value	Reference
Molecular Formula	$C_{16}H_{22}N_2O_7S_2$	<a href="#">[2]</a>
Molecular Weight	418.48 g/mol	<a href="#">[2]</a>
Appearance	White to off-white solid	General knowledge
Solubility	Soluble in organic solvents (e.g., DMSO, DMF)	General knowledge

**Table 2: Representative Quantitative Data for Disulfide-Based Self-Immulative Linkers**

Note: Specific quantitative data for the **Boc-NH-SS-OpNC** linker is not readily available in the public domain. The following data is compiled from studies on structurally similar disulfide linkers and serves as a general guideline.

Parameter	Typical Value Range	Conditions	Reference
Plasma Stability (Half-life)	> 24 hours	Incubation in human plasma at 37°C	[3] (General expectation for stable linkers)
Glutathione-Mediated Cleavage (Half-life)	5 - 60 minutes	1-10 mM Glutathione in PBS, pH 7.4, 37°C	[4] (General range for disulfide cleavage)
Conjugation Efficiency (to primary amines)	> 80%	Molar excess of linker, aqueous/organic co-solvent, room temperature	General knowledge of NHS-ester like reactions
Average Drug-to-Antibody Ratio (DAR)	2 - 4	Controlled stoichiometry during conjugation	[5][6]

## Experimental Protocols

### Protocol 1: Conjugation of Boc-NH-SS-OpNC Linker to an Amine-Containing Payload

This protocol describes the reaction of the linker with a payload that has a primary amine.

Materials:

- **Boc-NH-SS-OpNC** linker
- Amine-containing payload
- Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- N,N-Diisopropylethylamine (DIPEA)
- Reaction vessel (e.g., glass vial)
- Stirring apparatus

- HPLC for reaction monitoring and purification

Procedure:

- Dissolve the amine-containing payload in anhydrous DMF or DMSO to a final concentration of 10-20 mg/mL.
- Add 1.5 to 2.0 molar equivalents of the **Boc-NH-SS-OpNC** linker to the payload solution.
- Add 2.0 to 3.0 molar equivalents of DIPEA to the reaction mixture to act as a non-nucleophilic base.
- Stir the reaction mixture at room temperature (20-25°C) for 2-4 hours.
- Monitor the reaction progress by HPLC. Look for the consumption of the payload and the formation of a new, higher molecular weight product.
- Once the reaction is complete, the linker-payload conjugate can be purified by preparative HPLC.
- Characterize the purified conjugate by LC-MS to confirm the correct mass.

## Protocol 2: Conjugation of Linker-Payload to a Targeting Antibody (Lysine Conjugation)

This protocol outlines the conjugation of the pre-formed linker-payload to the lysine residues of a monoclonal antibody.

Materials:

- Purified targeting antibody in a suitable buffer (e.g., PBS, pH 7.4)
- **Boc-NH-SS-OpNC-Payload** conjugate (from Protocol 1)
- Reaction buffer: Borate buffer (50 mM, pH 8.5)
- Quenching solution: Tris buffer (1 M, pH 8.0)

- Size-exclusion chromatography (SEC) column for purification
- UV-Vis spectrophotometer
- LC-MS for DAR analysis

#### Procedure:

- Prepare the antibody solution at a concentration of 5-10 mg/mL in the reaction buffer.
- Dissolve the **Boc-NH-SS-OpNC-Payload** conjugate in a co-solvent such as DMSO to a high concentration (e.g., 10-20 mM).
- Add a 5-10 molar excess of the dissolved linker-payload conjugate to the antibody solution. The final concentration of the co-solvent should not exceed 10% (v/v) to maintain antibody integrity.
- Gently mix the reaction and incubate at room temperature for 2-4 hours.
- Stop the reaction by adding the quenching solution to a final concentration of 50 mM.
- Purify the resulting ADC by size-exclusion chromatography to remove unreacted linker-payload and other small molecules.
- Determine the protein concentration of the purified ADC using a UV-Vis spectrophotometer at 280 nm.
- Determine the average drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC)-HPLC or LC-MS after reduction of the antibody.[\[5\]](#)[\[7\]](#)

## Protocol 3: In Vitro Payload Release Assay

This protocol assesses the release of the payload from the ADC in the presence of glutathione.

#### Materials:

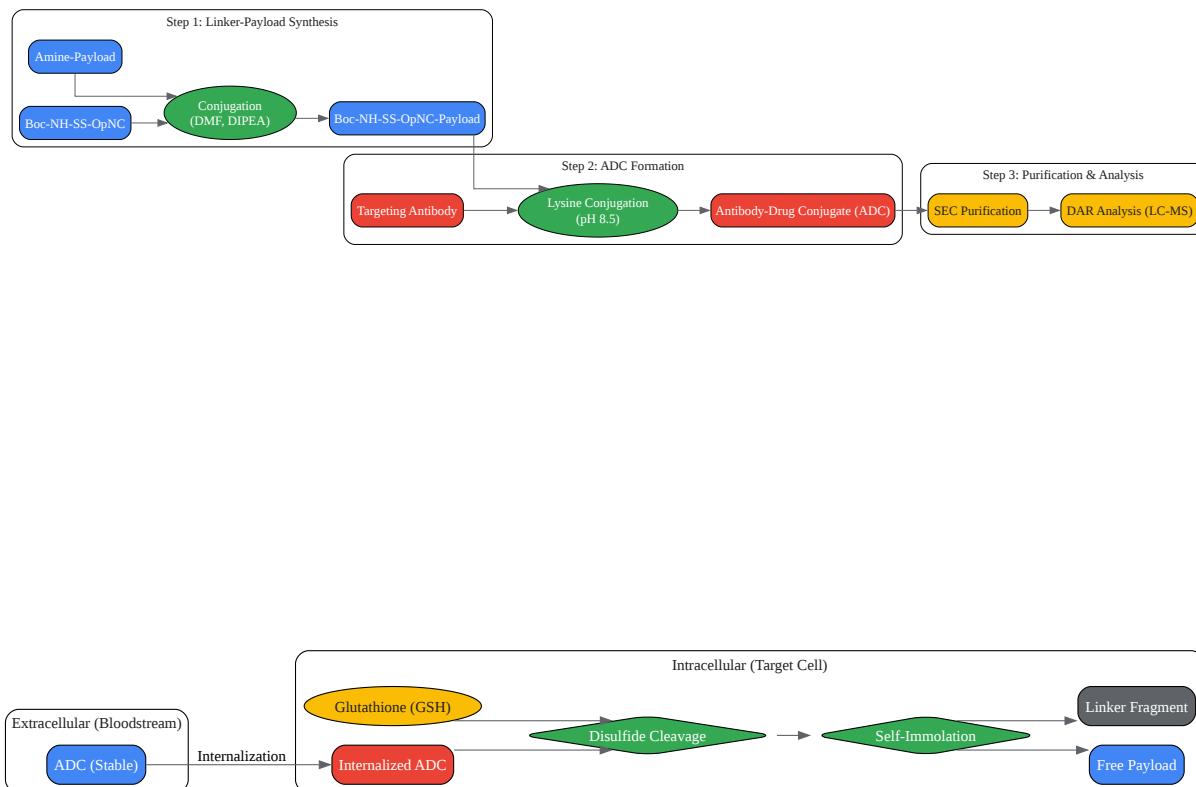
- Purified ADC (from Protocol 2)
- Phosphate-buffered saline (PBS), pH 7.4

- Glutathione (GSH)
- Incubator at 37°C
- HPLC or LC-MS for analysis

**Procedure:**

- Prepare a solution of the ADC in PBS at a concentration of 1 mg/mL.
- Prepare a stock solution of glutathione in PBS (e.g., 100 mM).
- In separate reaction tubes, add the ADC solution and then add the glutathione stock solution to achieve final GSH concentrations of 0 mM (control) and 5 mM.
- Incubate the samples at 37°C.
- At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot from each reaction tube.
- Immediately analyze the aliquots by HPLC or LC-MS to quantify the amount of released payload.
- Plot the percentage of released payload versus time to determine the release kinetics.

## Visualizations

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